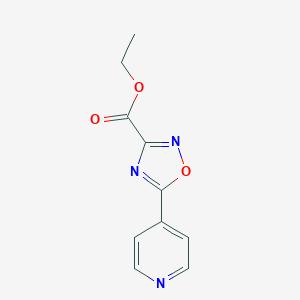
Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring and an oxadiazole ring, making it a versatile scaffold for the development of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 4-pyridinecarboxylic acid hydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring . The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets. In the context of its neuroprotective effects, the compound has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease . This inhibition prevents the formation of toxic aggregates, thereby protecting neuronal cells from damage.
類似化合物との比較
Similar Compounds
Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate: This compound shares a similar pyridine and oxadiazole structure but includes a triazole ring, which imparts different biological activities.
Pyridine derivatives: Various pyridine derivatives exhibit similar antimicrobial and antiviral properties.
Uniqueness
Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to its combination of a pyridine ring and an oxadiazole ring, which provides a versatile scaffold for the development of a wide range of bioactive molecules. Its ability to inhibit protein aggregation also sets it apart from other similar compounds.
生物活性
Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₉N₃O₃
- Molecular Weight : 219.20 g/mol
- CAS Number : 1342721-98-5
Biological Activity Overview
This compound exhibits various biological activities including:
-
Antitumor Activity :
- Recent studies have highlighted the compound's cytotoxic effects on cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in HeLa cervical carcinoma cells with an IC50 value of approximately 7 µM .
- The compound induces apoptosis in cancer cells through the activation of caspases, particularly caspase-3 and caspase-7, which are crucial for the apoptotic pathway .
- Antimicrobial Properties :
- Inhibition of Enzymatic Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : The compound triggers the mitochondrial pathway of apoptosis by increasing the expression of pro-apoptotic factors and activating caspases .
- Cell Cycle Arrest : Studies suggest that treatment with this compound leads to cell cycle arrest at the G0/G1 phase in various cancer cell lines, thereby inhibiting their proliferation .
Table 1: Biological Activity Summary
| Activity Type | Target Cells/Pathogens | IC50 Value | Reference |
|---|---|---|---|
| Antitumor | HeLa (cervical carcinoma) | ~7 µM | |
| Antimicrobial | E. coli (Gram-negative) | Not specified | |
| Enzyme Inhibition | hCA IX and XII | Not specified |
Table 2: Case Studies on Antitumor Activity
特性
IUPAC Name |
ethyl 5-pyridin-4-yl-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)8-12-9(16-13-8)7-3-5-11-6-4-7/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDVSIVYIQDFJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














